Dihydro Fenofibrate-d6

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fenofibrate's Role in Reducing Systemic Inflammation

Fenofibrate has been shown to significantly reduce systemic inflammation markers independently of its effects on lipid and glucose metabolism. A study demonstrated that fenofibrate markedly decreased plasma high-sensitivity C-reactive protein and IL-6 levels in subjects with metabolic syndrome (MetS), suggesting a direct PPARα-mediated effect of fenofibrate on inflammatory pathways, which may be important for the prevention of cardiovascular disease (CVD) in high-risk patients (Belfort et al., 2010).

Applications in Pharmacokinetics

Research into the determination of fenofibric acid, the active metabolite of fenofibrate, in human plasma using ultra-performance liquid chromatography/mass spectrometry (UPLC/MS), utilized fenofibric d6 acid as an internal standard. This method highlights the importance of Dihydro Fenofibrate-d6 in developing sensitive and rapid analytical techniques for pharmacokinetic studies (Dubey et al., 2010).

Fenofibrate in Diabetic Retinopathy and Microvascular End Points

Fenofibrate has received attention for its novel medical treatment applications beyond lipid modification, especially in diabetic retinopathy (DR) and other diabetes-induced microvascular complications. Clinical trials have demonstrated significant reductions in the progression of DR, suggesting multiple mechanisms may underpin the benefit of fenofibrate on diabetic microvascular end points, including effects on lipid control, inflammation, angiogenesis, and cell apoptosis (Noonan et al., 2013).

Metabolomics and Fenofibrate Metabolism

A metabolomics study using UPLC-Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS) investigated fenofibrate metabolism in cynomolgus monkeys. This research identified several fenofibrate metabolites, including previously unknown ones, revealing a conjugation pathway for fenofibrate metabolism that had not been recognized before. Such studies are crucial for understanding the metabolic pathways of drugs and their metabolites in different species, which can inform dosing and safety in humans (Liu et al., 2009).

Fenofibrate's Effects on Creatinine Metabolism

Another aspect of fenofibrate's application in scientific research includes its impact on creatinine metabolism. Studies have shown that fenofibrate treatment can lead to a moderate reversible increase in creatinine plasma levels, a side effect whose mechanism was previously unknown. Research suggested that fenofibrate increases the metabolic production of creatinine, providing insights into its effects on renal function (Hottelart et al., 2002).

Wirkmechanismus

Target of Action

Dihydro Fenofibrate-d6 is a metabolite of Fenofibrate . The primary target of Fenofibrate, and by extension this compound, is the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, angiogenesis, and cell apoptosis .

Mode of Action

Fenofibrate, and thus this compound, acts as an agonist to PPARα . Upon activation, PPARα alters lipid, glucose, and amino acid homeostasis . It increases lipolysis and activates lipoprotein lipase, reducing apoprotein C-III . This interaction results in changes in the lipid profile, including a decrease in low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and Apo B, and an increase in high-density lipoprotein cholesterol (HDL-C) .

Biochemical Pathways

Fenofibrate’s activation of PPARα impacts several biochemical pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism . It also reduces glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures . These changes in metabolic pathways are associated with alterations in the abundance of genes from the Kyoto Encyclopedia of Genes and Genomes (KEGG) database .

Pharmacokinetics

Fenofibrate is typically administered orally, with a recommended dosage of 200 to 400 mg daily . It produces substantial reductions in plasma triglyceride levels in hypertriglyceridaemic patients and in plasma total cholesterol levels in hypercholesterolaemic patients . The long-acting form of fenofibrate, produced by the process of micronisation, has increased oral bioavailability with less variability in absorption compared with the immediate-acting form of fenofibrate .

Result of Action

The activation of PPARα by Fenofibrate leads to a series of molecular and cellular effects. It upregulates the expression of factors involved in hypoxia and osmotic stress signaling . It also reduces oxidative stress damage and lipid accumulation in the liver . In vitro studies have shown that Fenofibrate improves the survival of retinal endothelial and pigment epithelial cells under diabetic conditions .

Action Environment

The action of Fenofibrate can be influenced by environmental factors such as food consumption. A study showed that the absorption of Fenofibrate increased after food consumption, with the type of food and calorie content playing a significant role . Therefore, the efficacy and stability of this compound may also be influenced by similar environmental factors.

Safety and Hazards

Fenofibrate-d6 may cause harm to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of exposure, it’s advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

Fenofibrate, the parent compound of Dihydro Fenofibrate-d6, has shown promise in the prevention of diabetic microvascular complications . Given its extensive history of clinical use and its relatively good safety profile, fenofibrate is identified as a potential therapeutic agent requiring an urgent clinical evaluation to treat SARS-CoV-2 infection .

Biochemische Analyse

Biochemical Properties

Dihydro Fenofibrate-d6, like Fenofibrate, is expected to interact with various enzymes and proteins in the body. Fenofibrate is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . The activation of PPARα by this compound could potentially influence the regulation of genes involved in lipid metabolism, leading to changes in the levels of certain lipids in the body .

Cellular Effects

The cellular effects of this compound are likely to be similar to those of Fenofibrate. Fenofibrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce infection by SARS-CoV-2 in cell culture models . It also has potential therapeutic efficacy for non-alcoholic fatty liver disease (NAFLD) due to its capacity to decrease the accumulation of hepatic lipids, as well as its antioxidant, anti-inflammatory, and antifibrotic properties .

Molecular Mechanism

The molecular mechanism of action of this compound is expected to be similar to that of Fenofibrate. Fenofibrate is a fibrate that activates PPARα to alter lipid metabolism . It has been suggested that Fenofibrate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Long-term fenofibrate therapy has been shown to reduce total cardiovascular events in patients with type 2 diabetes and moderate renal impairment, without excess drug-related safety concerns . Fenofibrate treatment has been associated with concomitant decreases in creatinine clearance and estimated glomerular filtration rate (eGFR), complicating clinical surveillance during fenofibrate treatment .

Dosage Effects in Animal Models

In animal models, Fenofibrate has been shown to have protective effects on non-alcoholic fatty liver disease (NAFLD) secondary to high-fat diets

Metabolic Pathways

Fenofibrate has been shown to significantly enhance the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures . This compound is expected to be involved in similar metabolic pathways.

Subcellular Localization

Fenofibrate has been shown to have effects on mitochondrial dynamics, suggesting that it may localize to the mitochondria

Eigenschaften

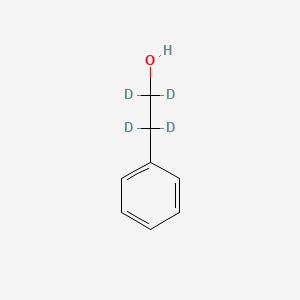

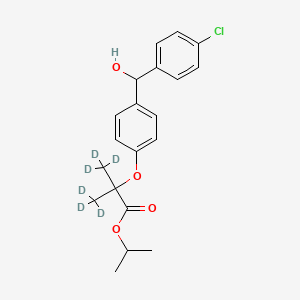

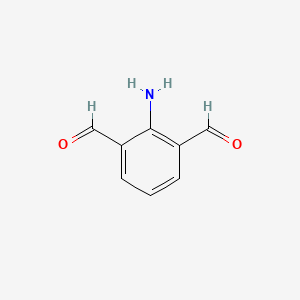

IUPAC Name |

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAWSFKKGMCGEL-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675848 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189501-82-3 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

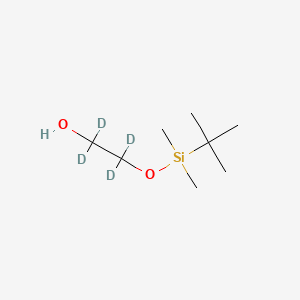

![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)